1,3-(Difurfuryl)thiourea
Overview
Description
1,3-(Difurfuryl)thiourea is a chemical compound with the linear formula C11H12N2O2S . It has a molecular weight of 236.294 .
Molecular Structure Analysis
The molecular structure of 1,3-(Difurfuryl)thiourea consists of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . Detailed structural analysis is not available in the literature.Scientific Research Applications
Catalysis in Organic Reactions
One of the primary applications of thiourea derivatives is in catalysis, particularly in asymmetric Michael reactions. These compounds serve as bifunctional catalysts, where the thiourea moiety and an amino group activate nitroolefin and dicarbonyl compounds, respectively. This activation facilitates the Michael adduct formation with high enantio- and diastereoselectivity. Such catalytic activities have paved the way for synthesizing complex organic molecules, including pharmaceuticals with chiral centers, showcasing the versatility of thiourea derivatives in organic synthesis (Okino et al., 2005).
Corrosion Inhibition
Thiourea derivatives have also been identified as effective corrosion inhibitors. The behavior of dibenzylthiourea and diisopropylthiourea has been investigated for their potential to inhibit carbon steel corrosion in acidic solutions. These studies have shown that the sulfur atom in the thiourea moiety plays a critical role in the inhibition process, making thiourea derivatives valuable in materials science and engineering applications aimed at protecting metals from corrosive environments (Torres et al., 2014).
Material Sciences and Coordination Chemistry
In the realm of material sciences and coordination chemistry, thiourea derivatives are recognized for their ability to act as ligands, forming coordination compounds with metals. These compounds have been extensively studied for their applications in synthesizing pharmaceuticals and agrochemical ingredients. The unique binding modes and topological aspects of thiourea derivatives allow for their use in the creation of heterocyclic syntheses, demonstrating their significance in the development of new materials and chemical entities (Saeed et al., 2018).
Biomedical Research
In biomedical research, thiourea derivatives have been explored for their potential biological activities. For instance, they have been used as scaffolds for drug discovery, highlighting their versatility in the design of molecules with desirable pharmacological properties. This application underscores the broader implications of thiourea derivatives in medicinal chemistry, where their structural features can be tailored to target specific biological pathways (Saeed et al., 2017).
Safety And Hazards
Future Directions
Thiourea derivatives have numerous applications in the field of nanoparticles, as starting precursors in a large number of chemical reactions, and have remained the focus of several review articles . They have also emerged as attractive candidates in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction, and in pharmaceuticals . The medicinal chemistry of this organo-sulfur framework and the derived metal complexes has witnessed fantastic progress in the current era .
properties
IUPAC Name |
1,3-bis(furan-2-ylmethyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c16-11(12-7-9-3-1-5-14-9)13-8-10-4-2-6-15-10/h1-6H,7-8H2,(H2,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLWHRBYCKGWOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NCC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145177 | |
Record name | 1,3-(Difurfuryl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-(Difurfuryl)thiourea | |
CAS RN |
10248-89-2 | |
Record name | N,N′-Bis(2-furanylmethyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10248-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-(Difurfuryl)thiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010248892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002608684 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45028 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,3-(Difurfuryl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-(difurfuryl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.520 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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